molecular formula C2H3N3S B14422884 Hydrazinecarbothioyl cyanide CAS No. 80229-03-4

Hydrazinecarbothioyl cyanide

Cat. No.: B14422884
CAS No.: 80229-03-4
M. Wt: 101.13 g/mol
InChI Key: CJYJHQBVVNAQRF-UHFFFAOYSA-N
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Description

Hydrazinecarbothioyl cyanide (IUPAC name: hydrazinecarbothioyl carbonitrile) is a nitrogen- and sulfur-containing compound characterized by a hydrazine (NH₂–NH–) backbone, a thiocarbonyl (C=S) group, and a cyanide (CN) substituent.

Key applications may include:

  • Coordination Chemistry: Hydrazinecarbothioyl derivatives form stable complexes with transition metals (e.g., copper, palladium) via the thioamide and hydrazine groups, as demonstrated in studies on copper(II) complexes with thiosemicarbazone ligands .
  • Industrial Processes: Cyanide-containing compounds are critical in mining and wastewater treatment, though this compound’s role in such processes remains speculative .

Properties

CAS No.

80229-03-4

Molecular Formula

C2H3N3S

Molecular Weight

101.13 g/mol

IUPAC Name

cyanomethanethiohydrazide

InChI

InChI=1S/C2H3N3S/c3-1-2(6)5-4/h4H2,(H,5,6)

InChI Key

CJYJHQBVVNAQRF-UHFFFAOYSA-N

Canonical SMILES

C(#N)C(=S)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydrazinecarbothioyl cyanide can be synthesized through the reaction of hydrazine with carbon disulfide, followed by the addition of cyanogen chloride. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound involves the use of large-scale reactors where hydrazine and carbon disulfide are reacted under specific temperature and pressure conditions. The resulting intermediate is then treated with cyanogen chloride to produce the final compound. The process is carefully monitored to maintain safety and efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: It can participate in substitution reactions where the cyanide group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Hydrazine derivatives.

    Substitution: Compounds with substituted functional groups replacing the cyanide group.

Scientific Research Applications

Hydrazinecarbothioyl cyanide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of hydrazinecarbothioyl cyanide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The cyanide group can interfere with cellular respiration by inhibiting cytochrome c oxidase, while the hydrazine moiety can interact with other cellular components.

Comparison with Similar Compounds

Research Findings and Key Differences

Metal Complexation: this compound’s cyanide group may enhance metal-binding selectivity compared to hydrazinecarbothioamides, which rely on thioamide and hydrazine donors .

Degradation Pathways : Unlike thiocyanate, which hydrolyzes to NH₄⁺, this compound may release HCN under acidic conditions, necessitating specialized wastewater treatment .

Biological Activity : Thiosemicarbazones exhibit antioxidant properties, but cyanide substitution could introduce cytotoxicity, as seen in hydrogen cyanide .

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